Cas no 821005-09-8 (1H-Imidazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-1-methyl-)

1H-Imidazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-1-methyl- structure
821005-09-8 structure
Product name:1H-Imidazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-1-methyl-
CAS No:821005-09-8
MF:C11H20N4
MW:208.3033
CID:698195
PubChem ID:71420091

1H-Imidazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-2-[2-(1-methyl-4,5-dihydroimidazol-2-yl)propan-2-yl]-4,5-dihydroimidazole
    • INDEX NAME NOT YET ASSIGNED
    • 821005-09-8
    • 2,2'-(Propane-2,2-diyl)bis(1-methyl-4,5-dihydro-1H-imidazole)
    • DTXSID80839299
    • 1H-Imidazole, 2,2'-(1-methylethylidene)bis[4,5-dihydro-1-methyl-
    • Inchi: InChI=1S/C11H20N4/c1-11(2,9-12-5-7-14(9)3)10-13-6-8-15(10)4/h5-8H2,1-4H3
    • InChI Key: LXQDWQDQKJIPLN-UHFFFAOYSA-N
    • SMILES: CC(C)(C1=NCCN1C)C2=NCCN2C

Computed Properties

  • Exact Mass: 208.16879665g/mol
  • Monoisotopic Mass: 208.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31.2Ų
  • XLogP3: -0.4

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